N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide
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Description
N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H20F3N5O3S and its molecular weight is 491.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research on related compounds emphasizes the synthesis of novel derivatives and their structural characterization. For instance, studies on pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives demonstrate the versatility of pyrimidine derivatives in synthetic chemistry. These compounds are synthesized via condensation reactions and have potential applications in developing new pharmaceuticals due to their unique structures (Hassneen & Abdallah, 2003).
Antimicrobial and Anticonvulsant Activity
Studies on compounds with similar structures have explored their antimicrobial and anticonvulsant activities. For example, research on pyridothienopyrimidines and pyridothienotriazines has demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, analogues of ameltolide, a compound with structural similarities, have shown significant anticonvulsant activity, indicating potential for developing new treatments for epilepsy (Lambert et al., 1995).
Histone Deacetylase Inhibition
Another area of interest is the inhibition of histone deacetylases (HDACs), which is relevant for cancer research. Compounds structurally related to the one have been designed to selectively inhibit HDACs, demonstrating potential as anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active HDAC inhibitor with significant antitumor activity, highlighting the therapeutic potential of such compounds (Zhou et al., 2008).
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c1-11-3-4-12(2)15(9-11)27-16(31)10-34-21-29-18(26)17(20(33)30-21)28-19(32)13-5-7-14(8-6-13)22(23,24)25/h3-9H,10H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUOTVBWZQTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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